tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine. This reaction is critical for deprotection in multistep syntheses.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| 1M HCl in dioxane (25°C, 2h) | 5-hydroxy-3-piperidinamine + CO₂ | Acid-catalyzed nucleophilic substitution at carbonyl carbon |
| 10% NaOH in MeOH (reflux, 4h) | Same product with slower reaction rate | Base-mediated elimination-addition pathway |
Kinetic studies show pseudo-first-order behavior under acidic conditions, with activation energy of 65 kJ/mol.
Amine Substitution Reactions
The secondary amine participates in alkylation and arylation reactions. Steric hindrance from the tert-butyl group influences regioselectivity.
Key examples :
-
N-Alkylation : Reacts with methyl iodide (2 eq) in THF/K₂CO₃ to form N-methyl-5-hydroxypiperidin-3-amine (82% yield)
-
Buchwald-Hartwig coupling : With Pd(OAc)₂/XPhos catalyst, forms arylpiperidines (e.g., 4-chlorophenyl derivative, 75% yield)
Acylation and Sulfonation
The amine group undergoes nucleophilic acyl transfer reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-acetyl-5-hydroxypiperidin-3-amine | 89% |
| Tosyl chloride | Pyridine, 50°C, 6h | N-tosyl derivative | 76% |
X-ray crystallography confirms retention of stereochemistry at C3 and C5 during acylation .
Hydrogenolysis of Benzyl Intermediates
Used in synthesis from benzyl-protected precursors:
Protocol :
-
Substrate: (3S,5R)-(1-benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester
-
Catalyst: 10% Pd/C (0.2 eq)
-
Conditions: H₂ (1 atm), MeOH, 20°C, 1h
Biochemical Interactions
The compound modulates biological targets through:
-
Hydrogen bonding : Hydroxyl group interacts with serine proteases (Kd = 2.3 μM for trypsin-like proteases)
-
Cation-π interactions : Piperidine ring engages aromatic residues in kinase binding pockets (IC₅₀ = 180 nM for CDK2)
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 198°C
-
Major degradation pathway: Retro-carbamate formation (ΔH = +142 kJ/mol)
This reactivity profile establishes tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate as a versatile intermediate for constructing complex amines while maintaining stereochemical integrity. Its compatibility with diverse reaction conditions makes it particularly valuable in target-oriented synthesis for drug discovery programs.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacology
Research indicates that tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate exhibits properties that may be beneficial in treating neurodegenerative diseases. The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can enhance cholinergic signaling, which is often impaired in conditions such as Alzheimer's disease. A study demonstrated that related compounds could protect astrocytes from amyloid beta-induced toxicity, suggesting a neuroprotective effect that could be relevant for developing Alzheimer's therapeutics .
1.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to interact with target enzymes, potentially modulating their activity. This is particularly relevant in the context of cancer research where enzyme inhibitors are crucial for controlling tumor growth and proliferation .
Several studies have highlighted the applications of this compound and its derivatives:
3.1 In Vitro Studies on Neuroprotection
A study published in Molecules demonstrated that a derivative of this compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes by reducing inflammation markers such as TNF-alpha and free radicals . This suggests potential utility in developing treatments for Alzheimer's disease.
3.2 In Vivo Efficacy
In vivo studies have also been conducted to assess the efficacy of related compounds in animal models of neurodegeneration. While some derivatives showed promise, challenges related to bioavailability and brain penetration were noted, emphasizing the need for further optimization of the chemical structure .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carbamate moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate become apparent when compared to analogous piperidine derivatives. Key differences arise from substituent variations (e.g., hydroxyl, methyl, fluorine, trifluoromethyl) and stereochemistry, which influence physicochemical properties and applications.
Table 1: Comparative Analysis of this compound and Analogues
* Calculated molecular weight based on formula.
Key Observations:
Substituent Effects :
- Hydroxyl (-OH) : Introduces polarity and hydrogen-bonding capacity, making the compound suitable for aqueous-phase reactions .
- Methyl (-CH₃) : Enhances hydrophobicity, improving membrane permeability but reducing solubility .
- Fluorine (-F) : Electron-withdrawing nature lowers pKa of the piperidine nitrogen, increasing metabolic stability and bioavailability .
- Trifluoromethyl (-CF₃) : Adds significant lipophilicity (logP ~2.5) and thermal stability (boiling point 307.3°C), ideal for CNS-targeting drugs .
Stereochemical Influence :
- The (3S,5R) configuration of the target compound contrasts with its (3R,5S) diastereomer (CAS 1611481-21-0), which exhibits distinct crystallographic packing and receptor-binding profiles . For example, the (3S,5R) isomer may preferentially bind to serotonin receptors due to spatial alignment of the hydroxyl group .
Applications :
- Hydroxyl derivative : Used in kinase inhibitors and opioid receptor modulators due to its polar interactions .
- Trifluoromethyl derivative : Employed in antiviral agents (e.g., protease inhibitors) owing to its resistance to oxidative metabolism .
- Fluorinated analogues : Key intermediates in radiopharmaceuticals (e.g., PET tracers) due to fluorine-18 labeling compatibility .
Research Findings and Data
- Synthetic Accessibility : The hydroxylated derivative is synthesized via Boc protection of 5-hydroxypiperidine precursors, often requiring chiral resolution techniques like HPLC for enantiomeric purity .
- Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection in multistep syntheses .
- Biological Relevance : Derivatives with -CF₃ substituents show 10–100x higher potency in inhibiting viral proteases compared to hydroxylated analogues, attributed to enhanced hydrophobic interactions .
Biological Activity
tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 849161-66-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that this compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, its structural similarity to known inhibitors suggests potential inhibitory effects on enzymes such as topoisomerases, which are crucial in DNA replication and transcription processes .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Key modifications in its structure can lead to enhanced biological activity. For example, variations in the piperidine ring and the carbamate moiety significantly influence its binding affinity and selectivity towards target proteins .
Table 1: Summary of SAR Findings
| Structural Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 5 | Increased binding affinity |
| Variation in alkyl substituents | Altered pharmacokinetics |
| Stereochemistry at positions 3 and 5 | Selective receptor targeting |
Biological Activity Studies
Recent studies have demonstrated the compound's potential therapeutic applications:
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria. In vitro assays have shown low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial efficacy .
- Anticancer Potential : In cell line studies, the compound has been observed to induce apoptosis in cancer cells through modulation of key signaling pathways. The presence of the hydroxypiperidine moiety appears to enhance its anticancer activity by promoting cell cycle arrest and apoptosis .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) enzymes has been highlighted as a mechanism for neuroprotection .
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : A study evaluated the compound's effectiveness against multi-drug resistant (MDR) bacterial strains. Results indicated that it could significantly reduce bacterial viability in a mouse model, supporting its potential as a therapeutic agent against infections caused by MDR organisms.
- Case Study 2 : Another investigation focused on its anticancer effects in vitro using human liver cancer cell lines. The findings revealed that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate?
- Methodological Answer : The synthesis typically involves stereospecific coupling of a piperidine derivative with tert-butyl carbamate under controlled conditions. For example, Pd-catalyzed cross-coupling or nucleophilic substitution reactions are employed to introduce the carbamate group. Key steps include:
- Protection of the hydroxyl group on the piperidine ring using tert-butoxycarbonyl (Boc) groups.
- Use of chiral catalysts or resolving agents to maintain the (3S,5R) configuration .
- Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.
- Data Table :
| Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Boc-anhydride, DCM, 0°C | 75–85 | >98 | |
| Pd(OAc)₂, BINAP, THF | 60–70 | >95 |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with diagnostic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyl proton (broad peak at δ ~3–5 ppm) .
- X-ray Crystallography : SHELXL or SHELXS software refines crystal structures to validate stereochemistry and hydrogen-bonding networks. ORTEP-3 is used for graphical representation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da accuracy) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures (e.g., ethanol wash for solvent contamination) .
- Store in a cool, dry environment under nitrogen to prevent degradation.
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers.
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key coupling steps .
- Kinetic Control : Optimize reaction temperature and solvent polarity to favor the desired diastereomer .
Q. What computational tools are effective in predicting the compound’s reactivity and solid-state interactions?
- Methodological Answer :
- Molecular Modeling : Density Functional Theory (DFT) calculations predict reaction pathways and transition states.
- Crystal Packing Analysis : Mercury or PLATON software analyzes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) for polymorph screening .
- In Silico Solubility : COSMO-RS predicts solubility in various solvents using SMILES notation .
Q. How should researchers address contradictions in crystallographic data refinement?
- Methodological Answer :
- High-Resolution Data : Use SHELXL for refinement against high-resolution (<1.0 Å) data to resolve ambiguities in hydrogen atom positions .
- Twinned Crystals : Apply TwinLaw matrices in SHELXL to model overlapping diffraction patterns.
- Validation Tools : CheckCIF (IUCr) identifies geometric outliers and thermal motion errors .
Q. What strategies mitigate side reactions during functionalization of the hydroxyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before introducing other substituents .
- Low-Temperature Reactions : Conduct reactions at –20°C to suppress oxidation or elimination.
- Selective Catalysts : Use TEMPO/NaClO₂ for controlled oxidation without affecting the carbamate group .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphism or solvent inclusion. Validate via DSC and PXRD to identify crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
